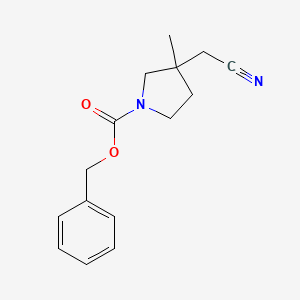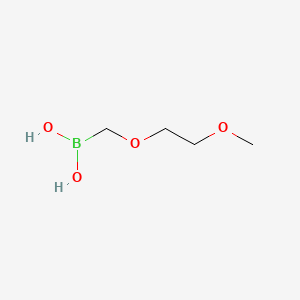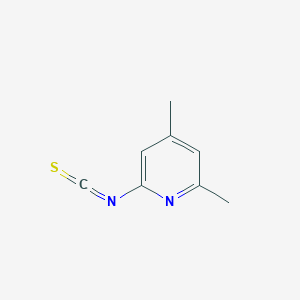
2-Isothiocyanato-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-4,6-dimethylpyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with two methyl groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-4,6-dimethylpyridine typically involves the reaction of 2-amino-4,6-dimethylpyridine with thiophosgene or other isothiocyanate precursors. One common method includes the reaction of the amine with carbon disulfide and a base, followed by treatment with an electrophilic reagent such as tosyl chloride . Another method involves the use of phenyl chlorothionoformate in the presence of a base .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods that minimize the use of toxic reagents. For instance, the use of phenyl isothiocyanate and corresponding amines under mild conditions has been reported to yield high purity products with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isothiocyanato-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming thiourea derivatives.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Various electrophilic reagents for addition reactions.
Catalysts: Bases such as triethylamine or sodium hydroxide are often used to facilitate reactions.
Major Products:
Thiourea Derivatives: Formed through addition reactions with nucleophiles.
Substituted Pyridines: Resulting from substitution reactions.
Applications De Recherche Scientifique
2-Isothiocyanato-4,6-dimethylpyridine has been explored for its applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thiourea derivatives and other functionalized pyridines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-4,6-dimethylpyridine involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids such as cysteine, lysine, and histidine, leading to the modification of proteins and enzymes. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Phenyl Isothiocyanate: Another isothiocyanate with a simpler structure, often used in similar chemical reactions.
Sulforaphane: A naturally occurring isothiocyanate with well-documented anticancer properties.
Phenethyl Isothiocyanate: Known for its chemopreventive effects.
Uniqueness: 2-Isothiocyanato-4,6-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct chemical and biological properties compared to other isothiocyanates.
Propriétés
Formule moléculaire |
C8H8N2S |
|---|---|
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
2-isothiocyanato-4,6-dimethylpyridine |
InChI |
InChI=1S/C8H8N2S/c1-6-3-7(2)10-8(4-6)9-5-11/h3-4H,1-2H3 |
Clé InChI |
GDBQRVOPHWTPFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)N=C=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


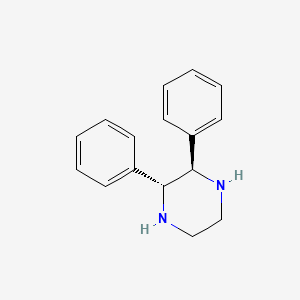
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride](/img/structure/B15299071.png)
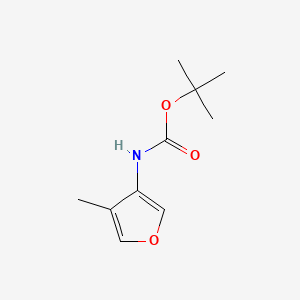
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
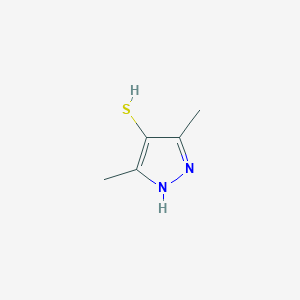
![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
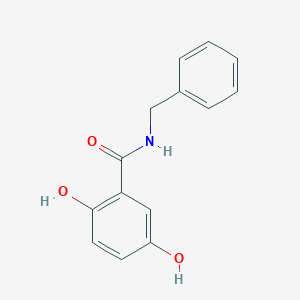
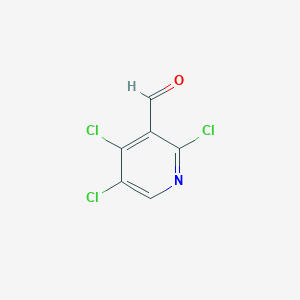


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
